molecular formula C19H20N6OS B10864514 2-[1-(3-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide

2-[1-(3-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide

Cat. No.: B10864514
M. Wt: 380.5 g/mol
InChI Key: XHARTEHOSRSMSF-UHFFFAOYSA-N
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Description

2-[(1-BICYCLO[221]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a bicyclic structure fused with a tetraazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Introduction of the Tetraazole Ring: This step often involves the reaction of the bicyclic compound with azide sources under specific conditions to form the tetraazole ring.

    Attachment of the Quinoline Moiety: The quinoline group can be introduced through nucleophilic substitution reactions, where the bicyclic tetraazole compound reacts with quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the tetraazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and tetraazole derivatives.

Scientific Research Applications

2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and tetraazole ring may facilitate binding to active sites, while the quinoline moiety can interact with hydrophobic pockets or aromatic residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-BICYCLO[2.2.1]HEPT-2-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE: Lacks the tetraazole ring, which may affect its binding affinity and specificity.

    2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-PYRIDYL)ACETAMIDE: Substitutes the quinoline moiety with a pyridine ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both the tetraazole ring and quinoline moiety in 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE provides a unique combination of structural features that can enhance its binding interactions and functional versatility compared to similar compounds.

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide

InChI

InChI=1S/C19H20N6OS/c26-18(21-16-7-8-20-15-4-2-1-3-14(15)16)11-27-19-22-23-24-25(19)17-10-12-5-6-13(17)9-12/h1-4,7-8,12-13,17H,5-6,9-11H2,(H,20,21,26)

InChI Key

XHARTEHOSRSMSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C(=NN=N3)SCC(=O)NC4=CC=NC5=CC=CC=C54

Origin of Product

United States

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